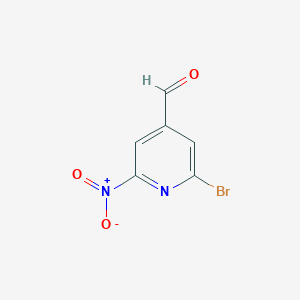
2-Bromo-6-nitroisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-nitroisonicotinaldehyde is a chemical compound with the molecular formula C6H3BrN2O3 and a molecular weight of 231.00 g/mol . It is a derivative of isonicotinaldehyde, featuring both bromine and nitro functional groups on the aromatic ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitroisonicotinaldehyde typically involves a multi-step process:
Bromination: The addition of a bromine atom to the ring.
The nitration step is usually performed using a mixture of concentrated nitric acid and sulfuric acid. Bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The formylation step often involves the use of a Vilsmeier-Haack reagent, which is a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the bromine atom.
Major Products Formed
Oxidation: 2-Bromo-6-nitroisonicotinic acid.
Reduction: 2-Bromo-6-aminoisonicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-nitroisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 2-Bromo-6-nitroisonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with cellular proteins and enzymes, potentially involving the nitro and aldehyde functional groups. These interactions could lead to the modulation of various biochemical pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dinitroaniline: Another brominated nitro compound with similar functional groups.
2-Chloronicotinic acid: A chlorinated derivative of nicotinic acid with comparable chemical properties.
Uniqueness
2-Bromo-6-nitroisonicotinaldehyde is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine, nitro, and aldehyde groups makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C6H3BrN2O3 |
|---|---|
Molecular Weight |
231.00 g/mol |
IUPAC Name |
2-bromo-6-nitropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3BrN2O3/c7-5-1-4(3-10)2-6(8-5)9(11)12/h1-3H |
InChI Key |
MGVYOKLYIUYXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















